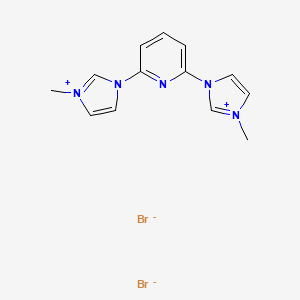
4-Amino-3,5-dimethylbenzaldehyde
Übersicht
Beschreibung
4-Amino-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H11NO . It belongs to the class of aldehydes and has one amino and one aldehyde functional groups.
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, an amino group, and an aldehyde group . The InChI string representation of the molecule isInChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 . Chemical Reactions Analysis
4-Amino-3,5-dimethylbenzaldehyde can react with primary 3,5-dimethyl-1,2,4-triazole 4-amine to form stable hemiaminals . The effects of temperature, solvent, structure, and concentration of the reagents on the product yields and stability are considered .Physical And Chemical Properties Analysis
4-Amino-3,5-dimethylbenzaldehyde has a molecular weight of 149.19 g/mol . It has a density of 1.1 g/cm3 and a boiling point of 274°C. The compound is soluble in water, ethanol, and methanol. It is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen
Hantzsch Synthesis
- Synthesis Process : The Hantzsch synthesis of dihydropyridines involved the use of derivatives similar to 4-Amino-3,5-dimethylbenzaldehyde. An unusual cyclisation was observed leading to the formation of a substituted pyran rather than the typical 1,4-DHP under Hantzsch reaction conditions, indicating the compound's potential in novel synthesis pathways (Filipan-Litvić et al., 2007).
Selective Oxidation
- Industrial Application : Substituted hydroxybenzaldehydes, similar to 4-Amino-3,5-dimethylbenzaldehyde, play a crucial role in the pharmaceutical and perfume industries. The selective oxidation of aromatic methyl groups is a key step in the synthesis of these compounds. The study demonstrated the use of copper-containing enzymes for the selective production of the aromatic aldehyde functional group, highlighting its industrial significance (Boldron et al., 2005).
Synthetic Methods
- Synthesis from Mixed Xylene : Research focused on the synthesis of 3,5-dimethylbenzaldehyde, a compound closely related to 4-Amino-3,5-dimethylbenzaldehyde, from mixed xylene. The study provides insights into the efficient production of such compounds using specific catalysts and reaction conditions, which could be applicable to 4-Amino-3,5-dimethylbenzaldehyde (Wu Yu-long, 2008).
Quantum-Chemical Calculations
- Zero-Field Splitting : A study involving quantum-chemical calculations on isomers of dimethylbenzaldehydes, closely related to 4-Amino-3,5-dimethylbenzaldehyde, showed large zero-field splitting in certain states. This research provides a deeper understanding of the electronic properties of such compounds, which could be relevant for 4-Amino-3,5-dimethylbenzaldehyde in specific applications (Mijoule, 1981).
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
The primary target of 4-Amino-3,5-dimethylbenzaldehyde is aldehydes and ketones . These compounds can react with the amino group of 4-Amino-3,5-dimethylbenzaldehyde, forming oximes or hydrazones .
Mode of Action
The nitrogen in the amino group of 4-Amino-3,5-dimethylbenzaldehyde acts as a nucleophile, reacting with the carbonyl carbon of aldehydes and ketones . This reaction forms an oxime or hydrazone, depending on the specific conditions .
Result of Action
The reaction of 4-Amino-3,5-dimethylbenzaldehyde with aldehydes and ketones results in the formation of oximes or hydrazones . These compounds can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they participate in.
Eigenschaften
IUPAC Name |
4-amino-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNOINHCQPDTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434432 | |
| Record name | 4-amino-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethylbenzaldehyde | |
CAS RN |
56066-83-2 | |
| Record name | 4-amino-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














